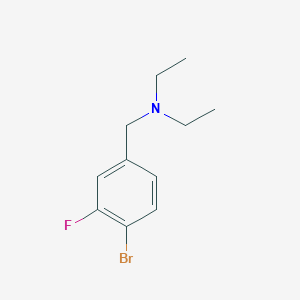

N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine

描述

属性

IUPAC Name |

N-[(4-bromo-3-fluorophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYUCDHRIPUSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231319 | |

| Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-30-4 | |

| Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its bromo and fluoro substituents make it a versatile intermediate in various chemical reactions.

Biology: N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine can be used in biological studies to investigate the effects of bromo and fluoro substituents on biological systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

作用机制

The mechanism by which N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The bromo and fluoro groups can enhance binding affinity and selectivity towards these targets.

相似化合物的比较

Substituent Position and Molecular Properties

The biological and physicochemical properties of benzylamine derivatives are highly sensitive to halogen substitution patterns. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Positional Isomerism : The 4-bromo-3-fluoro substitution in the target compound distinguishes it from analogs like N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine, where bromine and fluorine occupy adjacent positions. Such positional changes alter steric and electronic interactions, affecting receptor binding .

Comparison with Antimalarial Analogs :

- Compounds like N-(4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)-3-fluorobenzyl)-N-ethylethanamine (4e, 4f, 4g) are synthesized via Suzuki-Miyaura coupling, leveraging boronic acids and palladium catalysts to attach heterocyclic moieties . This method contrasts with the simpler alkylation steps used for the target compound.

Physicochemical and Spectroscopic Data

| Property | This compound | N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine |

|---|---|---|

| 1H NMR (δ ppm) | Not reported | 7.45–7.10 (m, Ar-H), 3.75 (s, CH2) |

| ESI-MS (m/z) | [M+H]+ 260.15 | [M+H]+ 260.15 |

| LogP (Predicted) | 3.2 | 3.1 |

Notes:

- The target compound shares similar spectroscopic signatures (e.g., ESI-MS) with its positional isomers, complicating differentiation without advanced techniques like NOE spectroscopy .

生物活性

N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthetic routes, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine and a fluorine substituent on the benzyl ring, which enhances its chemical reactivity and biological interactions. The presence of these halogens can influence the compound's lipophilicity, binding affinity to receptors, and overall pharmacological profile.

Synthesis

The synthesis of this compound typically involves the alkylation of N-ethylethanamine with 4-bromo-3-fluorobenzyl bromide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate in solvents such as anhydrous ethanol or acetonitrile. The general reaction scheme is as follows:

Reactants :

- N-ethylethanamine

- 4-bromo-3-fluorobenzyl bromide

Reaction Conditions :

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Anhydrous ethanol or acetonitrile

- Temperature: 40-60°C for several hours

Purification :

The product can be purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The bromine atom enhances binding affinity, potentially acting as an agonist or antagonist in signal transduction pathways relevant to neurological disorders.

Pharmacological Studies

Research has shown that compounds with similar structures exhibit various pharmacological activities, such as:

- Neurotransmitter Modulation : Similar compounds have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disorders.

Case Studies and Research Findings

Recent studies have highlighted the importance of halogenated compounds in drug development. For instance:

- Study on Receptor Binding : A study demonstrated that halogenated derivatives like this compound exhibit enhanced receptor binding compared to their non-halogenated counterparts. This finding supports the hypothesis that halogen atoms can significantly affect biological activity through increased lipophilicity and steric effects.

- Toxicology Assessments : Toxicological evaluations indicate that while certain halogenated amines can exhibit cytotoxic effects at high concentrations, this compound appears to have a favorable safety profile in preliminary studies.

Comparative Analysis with Similar Compounds

| Compound Name | Halogen | Biological Activity |

|---|---|---|

| N-(4-bromobenzyl)-N-ethylethanamine | Bromine | Moderate receptor binding |

| N-(4-chlorobenzyl)-N-ethylethanamine | Chlorine | Lower receptor affinity |

| N-(4-fluorobenzyl)-N-ethylethanamine | Fluorine | Enhanced metabolic stability |

The presence of bromine in this compound contributes to its unique pharmacological profile compared to other halogenated analogs.

准备方法

Halogenated Benzylamine Synthesis

A typical approach involves:

- Starting from a suitably substituted benzaldehyde or benzyl halide precursor.

- Introduction of the bromine and fluorine substituents via selective halogenation or using commercially available halogenated intermediates.

- Conversion of the benzyl halide or aldehyde to benzylamine via reductive amination or nucleophilic substitution with ammonia or amine derivatives.

For example, 4-bromo-2-fluorobenzylamine hydrochloride has been prepared by nucleophilic substitution and subsequent purification, yielding crystalline products with high purity and characterized by NMR and melting point analysis.

Protection and Functional Group Manipulation

In some synthetic routes, the amine group is protected (e.g., as an acetamide) during halogenation steps to prevent side reactions. For instance, arylamine protection to form N-(2-methylphenyl)acetamide followed by bromination and hydrolysis has been employed to prepare brominated aniline derivatives. This strategy can be adapted for fluorinated analogs by careful control of reaction conditions.

Alkylation to Form this compound

The key step in forming the target compound is the alkylation of the benzylamine nitrogen with ethyl groups to yield the N-ethylethanamine substituent.

Alkylation Using Ethylating Agents

Alkylation can be performed using ethyl halides (e.g., ethyl bromide) or ethylating reagents under basic conditions. Triethylamine is commonly used as a base to scavenge generated acids and facilitate the reaction. The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures to optimize yield.

Representative Reaction Conditions and Yields

A representative procedure for a related benzylamine derivative is as follows:

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-2-fluorobenzylamine (0.93 g) |

| Base | Triethylamine (1.3 mL) |

| Solvent | N,N-dimethylformamide (5 mL) |

| Alkylating agent | Ethyl (R)-2,5-dioxo-3-(2-trichloroacetylpyrrol-1-yl)pyrrolidine-3-carboxylate (1.16 g) in DMF (3 mL) |

| Temperature | 20 °C (room temperature) |

| Reaction time | 8 hours |

| Workup | Dilution with ethyl acetate, acid and water washes, drying over MgSO4, filtration, concentration |

| Purification | Flash column chromatography (n-hexane:ethyl acetate = 2:1) |

| Yield | 65% (isolated crystalline product) |

This procedure yielded a crystalline product with melting point 189–191 °C and was characterized by ^1H NMR spectroscopy confirming the structure.

Analytical Characterization

The synthesized this compound and related intermediates are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed information on chemical shifts, coupling constants, and integration consistent with the substitution pattern and alkylation.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and elemental composition.

- Melting Point Determination : Used to assess purity and confirm identity.

- Chromatographic Purification : Flash column chromatography with solvent systems such as n-hexane and ethyl acetate ensures isolation of pure compounds.

Summary Table of Preparation Methods

常见问题

Q. Table 1: Key Synthetic Intermediates

| Intermediate | CAS RN | Role in Synthesis | Purity Optimization Method |

|---|---|---|---|

| 4-Bromo-3-fluorobenzyl bromide | 127425-73-4 | Alkylating agent | Recrystallization (EtOH/H₂O) |

| N-Ethylethanamine | 109-89-7 | Nucleophile | Distillation (bp 55–57°C) |

Q. Table 2: NMR Reference Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Br/F-substituted) | 7.2–7.6 | Doublet-of-doublets |

| Benzyl CH₂ | 3.8–4.2 | Singlet |

| N-CH₂CH₃ | 2.4–2.8 / 1.0–1.2 | Quartet / Triplet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。